molecular formula C34H40NOPS B13648403 (R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13648403
M. Wt: 541.7 g/mol
InChI Key: LDRFSVNOZYUAIR-NMKCAVOUSA-N
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Description

®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of tert-butyl, diphenylphosphanyl, and sulfinamide groups, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of Grignard reagents, which are organomagnesium compounds known for their strong nucleophilic properties . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the phenyl rings, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenating agents, Grignard reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products .

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in various fields.

Mechanism of Action

The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems and facilitating various chemical transformations. Its unique structure allows it to stabilize reactive intermediates and enhance the selectivity of catalytic processes .

Comparison with Similar Compounds

Uniqueness: What sets ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of tert-butyl, diphenylphosphanyl, and sulfinamide groups, which confer unique steric and electronic properties. These properties enhance its performance in catalytic applications and make it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C34H40NOPS

Molecular Weight

541.7 g/mol

IUPAC Name

N-[(R)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H40NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-25,32H,1-7H3/t32-,38?/m1/s1

InChI Key

LDRFSVNOZYUAIR-NMKCAVOUSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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